

What is the chemical structure of Rhamnose monohydrate?

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Compound of Interest

Compound Name: *Rhamnose monohydrate*

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An In-depth Technical Guide to the Chemical Structure of **Rhamnose Monohydrate**

Introduction

L-Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose.[1] It is a component of the outer cell membrane of acid-fast bacteria, such as the *Mycobacterium* genus, and is also found in various plants as a common glycone component of glycosides.[1] **Rhamnose monohydrate** is the hydrated crystalline form of L-rhamnose. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure

Rhamnose monohydrate is the hydrated form of 6-deoxy-L-mannose. The core structure is a pyranose ring, a six-membered ring consisting of five carbon atoms and one oxygen atom. Unlike other common hexoses, the carbon at the 6-position (C6) does not have a hydroxyl group and is instead part of a methyl group, making it a deoxy sugar. The "L" designation refers to the stereochemical configuration, which is opposite to the more common D-sugars. In aqueous solutions, rhamnose exists in equilibrium between its α and β anomeric forms.[2] The monohydrate form incorporates one molecule of water per molecule of rhamnose in its crystal lattice.

The molecular structure of L-**rhamnose monohydrate** consists of carbon, hydrogen, and oxygen atoms.[3]

Caption: Chemical structure of α -L-Rhamnopyranose monohydrate.

Physicochemical Properties

A summary of the key physicochemical properties of **L-Rhamnose monohydrate** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O ₆ (or C ₆ H ₁₂ O ₅ ·H ₂ O)	[2] [4] [5]
Molecular Weight	182.17 g/mol	[2] [4] [5] [6]
Appearance	White crystalline powder or crystals	[2] [6]
Melting Point	85 - 95 °C	[6]
Density	1.41 g/mL	[1]
Solubility in Water	0.1 g/mL, clear, colorless solution	[2]
Optical Rotation [α] _{D²⁰}	+7.5 to +9.5°	[6]
CAS Number	10030-85-0, 6155-35-7	[2] [6]

Experimental Protocols

Purification by Crystallization

A common method for the purification of **L-rhamnose monohydrate** involves crystallization.[\[2\]](#)

- Protocol 1: Crystallization from Water or Ethanol:
 - Dissolve crude L-rhamnose in a minimal amount of hot water or ethanol.
 - Allow the solution to cool slowly to room temperature.
 - Further cool the solution in an ice bath to promote crystal formation.
 - Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.
- Protocol 2: Crystallization from Methanol/Water Mixture:
 - Prepare a solution of 90% methanol and 10% water.
 - Dissolve the L-rhamnose in this solvent mixture.
 - Evaporate the solution slowly to induce crystallization of the monohydrate form.^[2]

Structural Analysis by Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is used to determine the ratio of α- and β-pyranose forms in a solution.

- Methodology:
 - Prepare a sample by dissolving **L-rhamnose monohydrate** in deuterium oxide (D₂O).
 - Acquire the ¹H NMR spectrum at a specified temperature (e.g., 44°C).
 - Integrate the signals corresponding to the anomeric protons of the α- and β-forms to determine their relative concentrations.^[2] At 44°C in D₂O, the equilibrium mixture contains approximately 60% α-pyranose and 40% β-pyranose.^[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the quantitative analysis of L-rhamnose.

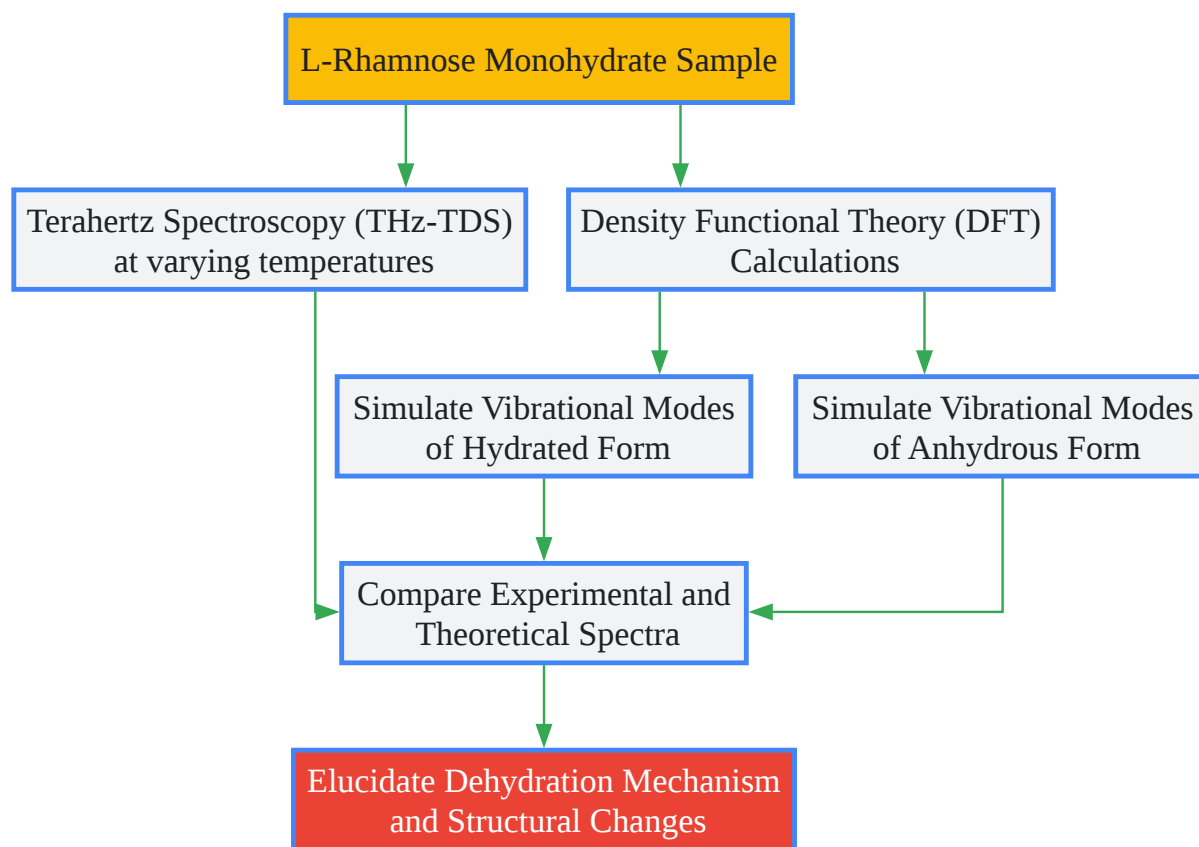
- Standard Curve Generation:
 - Prepare a series of standard solutions of **L-rhamnose monohydrate** of known concentrations in the mobile phase.
 - Inject a fixed volume of each standard solution into the HPLC system.
 - Record the peak area for each concentration.

- Plot a calibration curve of peak area versus concentration. This curve is then used to determine the concentration of rhamnose in unknown samples.[\[2\]](#)

Dehydration Studies using Terahertz Spectroscopy

The dehydration mechanism of **L-rhamnose monohydrate** can be investigated using terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT).

- Experimental Workflow:
 - Acquire THz spectra of **L-rhamnose monohydrate** at various temperatures to monitor the dehydration process.
 - Use DFT calculations to simulate the vibrational modes of both the hydrated and anhydrous forms of L-rhamnose.
 - Compare the experimental spectra with the theoretical calculations to understand the structural changes and vibrational characteristics associated with the loss of the water molecule.



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Caption: Workflow for studying the dehydration of L-Rhamnose Monohydrate.

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